N~4~-benzyl-N~4~,3-dimethyl-6-phenylisoxazolo[5,4-b]pyridine-4-carboxamide
Description
N⁴-Benzyl-N⁴,3-dimethyl-6-phenylisoxazolo[5,4-b]pyridine-4-carboxamide is a heterocyclic compound featuring an isoxazolo[5,4-b]pyridine core substituted with a benzyl group at the N⁴ position, a methyl group at the 3-position, a phenyl group at the 6-position, and a carboxamide moiety at the 4-position. Such compounds are of interest in medicinal chemistry due to their structural similarity to bioactive pyridine and isoxazole derivatives, which are often explored for antimicrobial, anticancer, or antimalarial activities .
Properties
Molecular Formula |
C22H19N3O2 |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
N-benzyl-N,3-dimethyl-6-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C22H19N3O2/c1-15-20-18(22(26)25(2)14-16-9-5-3-6-10-16)13-19(23-21(20)27-24-15)17-11-7-4-8-12-17/h3-13H,14H2,1-2H3 |
InChI Key |
GWOXKQVDESUEFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)N(C)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-benzyl-N~4~,3-dimethyl-6-phenylisoxazolo[5,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyridine Ring: This step often involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the pyridine moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N~4~-benzyl-N~4~,3-dimethyl-6-phenylisoxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N~4~-benzyl-N~4~,3-dimethyl-6-phenylisoxazolo[5,4-b]pyridine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N4-benzyl-N~4~,3-dimethyl-6-phenylisoxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues
The target compound shares its isoxazolo[5,4-b]pyridine core with several analogues but differs in substituent patterns. Key structural comparisons include:
Key Observations :
- The pyrazolo[5,4-b]pyridine core in ’s compound exhibits distinct electronic properties due to the nitrogen-rich pyrazole ring, correlating with its antimalarial activity .
Physicochemical Properties
- Adsorption Behavior : Pyridine-4-carboxamide derivatives () exhibit strong adsorption on Pt(111) surfaces due to planar aromatic systems and lone-pair electrons in the carboxamide group. The target compound’s 6-phenyl group may further enhance surface interactions .
- Solubility and Bioavailability : Compounds with polar pendants (e.g., piperidinylmethyl in ) show improved aqueous solubility compared to purely aromatic systems like the target compound .
Biological Activity
N~4~-benzyl-N~4~,3-dimethyl-6-phenylisoxazolo[5,4-b]pyridine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.
- Molecular Formula : C19H16N4O2
- Molecular Weight : 332.36 g/mol
- CAS Number : 847572-55-8
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in critical cellular processes. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes linked to cancer progression and inflammatory responses.
- Modulation of Autophagy : Research indicates that it may disrupt autophagic flux, which is crucial for cancer cell survival under metabolic stress conditions .
- Antioxidant Properties : Preliminary studies suggest that the compound exhibits antioxidant activity, which can mitigate oxidative stress in cells.
Anticancer Activity
This compound has demonstrated promising anticancer properties in various studies:
- Cell Line Studies : In vitro assays on multiple cancer cell lines have revealed that this compound exhibits significant antiproliferative effects, with IC50 values in the micromolar range.
The compound appears to exert its effects by:
- Disrupting mTORC1 signaling , leading to altered autophagic processes.
- Inducing apoptosis in cancer cells through upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
Case Studies
- Study on Pancreatic Ductal Adenocarcinoma (PDAC) : A study highlighted the compound's ability to modulate autophagy and inhibit mTORC1 signaling pathways, suggesting its potential as a therapeutic agent against PDAC .
- Acetylcholinesterase Inhibition : Recent research has also explored its derivatives as potential acetylcholinesterase inhibitors, showing promising results comparable to known drugs like donepezil .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
